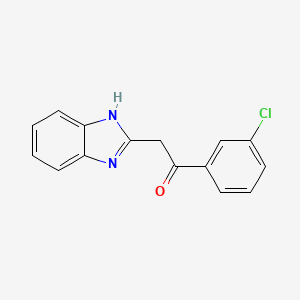

2-(1H-1,3-benzodiazol-2-yl)-1-(3-chlorophenyl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-11-5-3-4-10(8-11)14(19)9-15-17-12-6-1-2-7-13(12)18-15/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQKWFLSMUVVNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-1,3-benzodiazol-2-yl)-1-(3-chlorophenyl)ethan-1-one is a benzodiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

- Molecular Formula : C15H11ClN2O

- Molecular Weight : 272.73 g/mol

- CAS Number : 327091-71-4

Anticancer Activity

Several studies have evaluated the anticancer properties of benzodiazole derivatives, including the specific compound . The following table summarizes key findings regarding its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HSC-2 (squamous) | 5.0 | |

| HSC-3 (squamous) | 4.5 | |

| HL-60 (leukemia) | 6.0 | |

| Molt 4/C8 (T-cell) | 7.0 |

These results indicate that the compound exhibits potent cytotoxicity against various human cancer cell lines, with IC50 values in the low micromolar range.

The mechanism by which this compound exerts its biological effects has been linked to its ability to interact with cellular thiols and induce apoptosis in cancer cells. Molecular modeling studies suggest that the structural characteristics of the compound play a significant role in its biological activity and selectivity towards malignant cells over normal cells .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that benzodiazole derivatives possess antimicrobial activities. A recent study screened a library of compounds for their anthelmintic properties using Caenorhabditis elegans as a model organism, revealing potential efficacy against parasitic infections . Although specific data on the compound's antimicrobial activity is limited, related benzodiazole compounds have shown promise in this area.

Case Studies

- Cytotoxicity Evaluation : In a study evaluating the cytotoxicity of various benzodiazole derivatives, including our compound, researchers found that it displayed preferential toxicity towards cancer cells compared to normal fibroblast cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

- In Vivo Studies : Preliminary in vivo studies conducted on mice indicated that doses up to 300 mg/kg did not result in significant mortality or neurotoxicity, suggesting a favorable safety profile for further development .

Scientific Research Applications

Anticancer Activity

One of the prominent applications of 2-(1H-1,3-benzodiazol-2-yl)-1-(3-chlorophenyl)ethan-1-one is its potential anticancer properties. Research has indicated that derivatives of benzodiazoles exhibit significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that similar benzodiazole compounds showed promising results in inhibiting cell proliferation in breast cancer models .

Case Study :

A study involving the synthesis of benzodiazole derivatives highlighted their effectiveness against human cancer cell lines. The compound was tested alongside known anticancer agents, revealing a synergistic effect that enhanced cytotoxicity .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Benzodiazole derivatives have been reported to exhibit antibacterial and antifungal properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogenic microorganisms.

Data Table: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

Building Block in Synthesis

This compound serves as an essential building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthesis Example :

The compound can be utilized in the synthesis of novel heterocyclic compounds through reactions with different nucleophiles. For instance, coupling it with amines or alcohols can yield new derivatives with enhanced biological activities.

Photophysical Properties

Research into the photophysical properties of benzodiazole derivatives indicates their potential use in materials science, particularly in organic light-emitting diodes (OLEDs) and solar cells. The unique electronic properties of these compounds can be harnessed to develop efficient light-emitting materials.

Case Study :

A recent study explored the use of benzodiazole-based compounds in OLEDs, demonstrating that their incorporation improved device efficiency due to favorable charge transport characteristics .

Q & A

Q. Q1. What are the established synthetic routes for 2-(1H-1,3-benzodiazol-2-yl)-1-(3-chlorophenyl)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling benzodiazole derivatives with chlorophenyl ketones. For analogous compounds, refluxing in ethanol with catalysts like piperidine (e.g., for pyrazole derivatives in ) or using thionyl chloride for cyclization (as in ) are common. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry. Yield improvements are often achieved via stepwise purification (e.g., column chromatography) and spectroscopic validation (¹H/¹³C NMR, HRMS) to confirm intermediate formation .

Q. Q2. How is structural characterization performed for this compound, and what analytical techniques are critical?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : Assigning peaks for the benzodiazole (δ ~7.3–8.5 ppm) and chlorophenyl (δ ~7.0–7.6 ppm) moieties, with coupling constants verifying substitution patterns .

- X-ray Crystallography : Using programs like SHELXL () to resolve crystal structures. For example, similar benzothiazine derivatives () were analyzed via SHELX to confirm bond lengths and angles.

- Mass Spectrometry : HRMS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. Q3. How can crystallographic data contradictions (e.g., disordered structures or twinning) be resolved during refinement?

Methodological Answer: Disorder or twinning challenges in X-ray data require advanced SHELX features:

- SHELXD : For structure solution in space groups with pseudo-symmetry ().

- TWIN/BASF commands in SHELXL : To model twinned data ().

- Hirshfeld surface analysis : For validating intermolecular interactions (e.g., C–H···O/N contacts in benzothiazine analogs, ).

Contradictions often arise from poor crystal quality; recrystallization in alternative solvents (e.g., DCM/hexane) may improve diffraction .

Q. Q4. What strategies are used to evaluate the compound’s bioactivity, and how are conflicting biological data interpreted?

Methodological Answer:

- In vitro assays : Antimicrobial activity is tested via microdilution (MIC/MBC) against Gram+/Gram– bacteria (e.g., similar triazole derivatives in ).

- Dose-response curves : EC₅₀ values are calculated to compare potency across studies.

- Data contradictions : May arise from assay conditions (e.g., solvent DMSO vs. aqueous buffers) or impurity profiles. Purity validation via HPLC (≥95%) and control experiments (e.g., cytotoxicity assays) are critical .

Q. Q5. How can computational methods complement experimental data in understanding reactivity or binding modes?

Methodological Answer:

- DFT calculations : To predict electrophilic/nucleophilic sites (e.g., chlorophenyl’s para position vs. benzodiazole’s N-atom).

- Molecular docking : For binding affinity predictions with target proteins (e.g., ULK1 kinase in ).

- MD simulations : To assess stability of ligand-protein complexes over time .

Data Analysis and Contradiction Management

Q. Q6. How are spectroscopic discrepancies (e.g., NMR shifts) between synthetic batches addressed?

Methodological Answer:

- Batch comparison : Run identical NMR conditions (solvent, temperature) to isolate solvent/temperature artifacts.

- Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted intermediates or oxidation products).

- Referencing analogous compounds : Compare shifts with structurally similar molecules (e.g., 2-(imidazolyl)ethanones in ) .

Q. Q7. What experimental designs mitigate synthetic yield variability in multi-step reactions?

Methodological Answer:

- Design of Experiments (DoE) : Taguchi or factorial designs to optimize variables (e.g., catalyst loading, temperature).

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.

- Scale-up protocols : Gradual scaling (mg → g) with rigorous intermediate characterization .

Advanced Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.